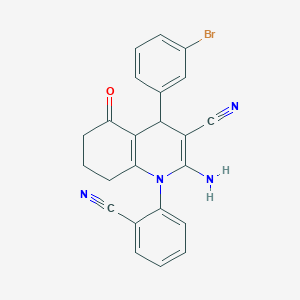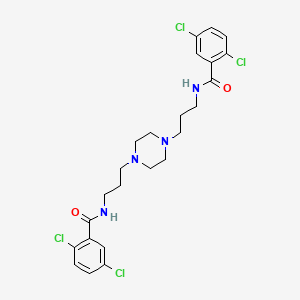![molecular formula C17H15BrClN3O4 B10899072 2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B10899072.png)
2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a hydrazone linkage, and a chlorinated phenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 3-chlorophenylhydrazine, followed by the reaction with an appropriate acylating agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation and acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine or amine derivatives.
Substitution: The bromine and chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction can produce hydrazine or amine compounds, and substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in research involving enzyme activity or protein interactions.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and aromatic rings allow the compound to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE
- **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-2-OXOACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydrazone linkage, allows for unique interactions with molecular targets and provides opportunities for diverse chemical modifications.
Properties
Molecular Formula |
C17H15BrClN3O4 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-chlorophenyl)oxamide |
InChI |
InChI=1S/C17H15BrClN3O4/c1-25-14-8-15(26-2)13(18)6-10(14)9-20-22-17(24)16(23)21-12-5-3-4-11(19)7-12/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
OZQIBTQHOBWOEO-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10899003.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10899010.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10899020.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10899026.png)

![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10899040.png)
![2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10899042.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10899046.png)
![2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899064.png)
![N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide](/img/structure/B10899066.png)
![(5E)-1-(2,3-dichlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899071.png)
